molecular formula C9H8N2O2 B2904532 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol CAS No. 79349-23-8

2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Cat. No. B2904532
CAS RN: 79349-23-8
M. Wt: 176.175
InChI Key: BNZFLGOJGSANMC-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . It has a molecular weight of 176.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a 1,2,4-oxadiazole ring with a methyl group at the 3rd position . The InChI code for this compound is 1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 176.17 . The InChI code for this compound is 1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 .

Scientific Research Applications

Antibacterial Properties

The compound 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, a derivative of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, exhibits antibacterial activities against both gram-positive and gram-negative bacteria, particularly potent against Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Chemosensors

Novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups demonstrate colorimetric properties for fluoride sensing, indicating potential applications in chemical detection (Ma et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

Iridium complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand are used in OLEDs. These complexes demonstrate high efficiency and low efficiency roll-off, making them suitable for high-performance OLED applications (Jin et al., 2014).

Collapsin Response Mediator Protein 1 Inhibitors

Certain 1,3,4-Oxadiazole derivatives are investigated as inhibitors for Collapsin response mediator protein 1, offering potential therapeutic applications in small lung cancer (Panchal et al., 2020).

Corrosion Inhibition

Oxadiazole derivatives are studied for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential as protective agents in industrial settings (Ammal et al., 2018).

Safety and Hazards

The safety data sheet (SDS) for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol suggests that personal protective equipment should be worn and adequate ventilation should be ensured during handling . It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Mechanism of Action

Target of Action

The 1,2,4-oxadiazole moiety, a key component of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, is known to interact with various biological targets. For instance, it has been found to inhibit the dopamine transporter DAT and act as a partial agonist of the μ opioid receptor . It also exhibits anti-infective properties, suggesting potential interactions with microbial targets .

Mode of Action

Oxadiazole derivatives have been reported to exert their effects through various mechanisms, such as inhibiting key enzymes like thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase . They can also act on certain pathways like inhibiting telomerase activity, focal adhesion kinase (FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with oxadiazole derivatives. These compounds have been found to impact pathways related to bacterial and viral infections, inflammation, cancer, and more .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of key enzymes, it could potentially disrupt cellular processes regulated by these enzymes, leading to therapeutic effects .

properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZFLGOJGSANMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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